molecular formula C18H23ClN2OS B6170058 N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamide hydrochloride CAS No. 1577121-22-2

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B6170058
CAS No.: 1577121-22-2
M. Wt: 350.9
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Description

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamide hydrochloride is a complex organic compound characterized by its unique structure, which includes a cyclohepta[b]thiophene core and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamide hydrochloride typically involves multiple steps, starting with the construction of the cyclohepta[b]thiophene core. This can be achieved through a cyclization reaction of appropriate thiophene precursors under controlled conditions. Subsequent functionalization introduces the phenylethylamine group, often through reductive amination or amide coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and stoichiometry to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the carbonyl group to an alcohol.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the thiophene ring.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways.

Medicine: Research is ongoing to explore its therapeutic potential, including its use as a lead compound in drug discovery for treating diseases such as cancer and inflammation.

Industry: Its unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamide hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety may interact with neurotransmitter receptors, while the cyclohepta[b]thiophene core could inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

  • N-(2-amino-2-phenylethyl)-N,N-dimethylamine

  • N-(2-phenylethyl)acetamide

  • Indole derivatives

Uniqueness: N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamide hydrochloride stands out due to its unique structural features, which confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

1577121-22-2

Molecular Formula

C18H23ClN2OS

Molecular Weight

350.9

Purity

95

Origin of Product

United States

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